Dipentylamine acetate

Description

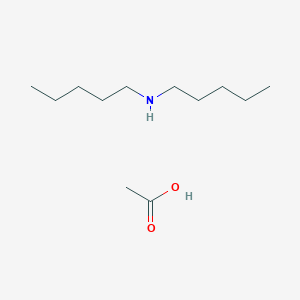

Dipentylamine acetate (CAS 211676-91-4) is a chromatography reagent with the molecular formula C₁₂H₂₇NO₂ and a molecular weight of 217.35 g/mol . It is the acetate salt of dipentylamine, a primary amine featuring two linear pentyl chains attached to a nitrogen atom. The compound is valued in chromatographic applications for its:

- Enhanced solubility in polar solvents due to the acetate counterion.

- Balanced hydrophobicity from the dual pentyl chains, enabling efficient interaction with analytes.

- Low volatility and viscosity, which stabilize baseline readings during separation .

Its InChI key (1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4)) reflects its bifunctional structure, combining a hydrophobic amine with a polar acetate group .

Propriétés

IUPAC Name |

acetic acid;N-pentylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBJPAHGLXFUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCCCC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584983 | |

| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211676-91-4 | |

| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dipentylamine acetate is synthesized by reacting dipentylamine with acetic acid. The reaction typically involves mixing equimolar amounts of dipentylamine and acetic acid in a suitable solvent, such as ethanol or water, under controlled temperature conditions . The reaction proceeds as follows:

[ \text{(CH3(CH2)4)2NH} + \text{CH3COOH} \rightarrow \text{(CH3(CH2)4)2NH·CH3COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound solution involves large-scale mixing of dipentylamine and acetic acid in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

Analyse Des Réactions Chimiques

Oxidation Reactions

Dipentylamine acetate undergoes oxidation under controlled conditions to form nitrogen-containing derivatives. Key pathways include:

-

Mechanistic Insight : Electrochemical studies on aliphatic amines reveal oxidation potentials of ~1.07 V (vs. SCE) in acetonitrile, forming radical cations that decompose to imines or aldehydes .

Reduction Reactions

The acetate group facilitates reduction of the amine backbone:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | Dipentylamine | Requires anhydrous conditions |

| NaBH₄/Cu(BF₄)₂ | MeOH, 25°C | Primary amines | Catalytic deacetylation |

-

Gram-Scale Example : Reduction of tri-n-pentylamine with Ir-based photoredox catalysts under blue LED light yielded dipentylamine (87% assay yield) .

Substitution Reactions

The acetate ion acts as a leaving group in nucleophilic substitutions:

| Reagent | Conditions | Product | Byproducts |

|---|---|---|---|

| Alkyl halides (R-X) | DMF, K₂CO₃, 80°C | N-Alkylated amines | HX (trapped with base) |

| Acyl chlorides (RCOCl) | CH₂Cl₂, Et₃N, 0°C | Amides | HCl |

-

Imine Intermediates : Dipentylamine reacts with carbonyl compounds to form imminium ions, which hydrogenate to tertiary amines (e.g., tripentylamine) .

N-Dealkylation

Photoredox catalysis enables selective N-dealkylation, critical in pharmaceutical metabolite synthesis:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Tri-n-pentylamine | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | MeCN, blue LEDs, 3 h | Dipentylamine | 87% |

-

Byproduct Analysis : Benzaldehyde forms via hemiaminal intermediates, suggesting competing oxidation pathways .

Acid-Base Reactions

The amine group participates in protonation-deprotonation equilibria:

-

Solubility : Protonated forms exhibit increased water solubility, facilitating use in HPLC as an ion-pair reagent.

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

-

Primary Products : CO₂, pentene isomers, and ammonia.

-

Secondary Products : Acetic acid (via decarboxylation).

Applications De Recherche Scientifique

Dipentylamine acetate has a wide range of applications in scientific research, including:

Chemistry: Used as an ion pair reagent in HPLC and MS for the separation and analysis of complex mixtures.

Biology: Employed in the study of biomolecules and their interactions.

Medicine: Utilized in pharmaceutical research for drug development and analysis.

Industry: Applied in the synthesis of various organic compounds and as a catalyst in chemical reactions.

Mécanisme D'action

The precise mechanism of action for dipentylamine acetate solution is not fully understood. it is established that the solution acts as a catalyst in organic synthesis. The this compound molecule binds to substrate molecules, facilitating their reaction. This binding is reversible, allowing for multiple utilizations of the solution .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Chromatographic Performance

Retention Behavior :

- This compound’s dual pentyl chains provide a balance between hydrophobicity and solubility, outperforming dimethyloctylamine acetate (shorter main chain, methyl substitutions) in hydrogen-bonding interactions .

- Decylamine acetate , with a longer C₁₀ chain, would theoretically offer stronger hydrophobic retention but faces solubility challenges in water-rich mobile phases .

- Tributylamine acetate ’s tertiary nitrogen and branched chains reduce ion-pair formation efficiency, leading to weaker analyte retention compared to this compound .

- Selectivity: The acetate group in this compound enhances polarity, improving resolution of polar analytes (e.g., glucuronides) compared to non-functionalized amines like dipentylamine . In contrast, quaternary ammonium salts (e.g., tetrapropylammonium) lack hydrogen-bonding capacity, limiting their utility in separating hydrophilic compounds .

Solubility and Stability

- This compound’s acetate counterion improves aqueous solubility over its parent amine, making it preferable for reversed-phase ion-pair chromatography .

- Dipentylamine (CAS 2050-92-2) is classified as hazardous due to its volatility and corrosivity , whereas the acetate form mitigates these risks through increased polarity.

Ion-Pair Chromatography

- In a study comparing ammonium-based counterions, dipentylamine achieved higher retention for 2-aminophenyl-β-D-glucuronide than tetrapropylammonium but less than decylamine . The acetate form further optimizes this balance by enhancing solubility without sacrificing retention .

- Nonyltrimethylammonium acetate, despite its longer chain, underperforms this compound in resolving polar analytes due to reduced hydrogen-bonding capacity from methyl substitutions .

Activité Biologique

Dipentylamine acetate (DPA), with the molecular formula C12H27NO2, is a chemical compound that has garnered attention for its biological activity and applications in various scientific fields. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is synthesized by reacting dipentylamine with acetic acid. This compound serves multiple roles in biochemical reactions, particularly as an ion-pair reagent in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its molecular weight is approximately 217.35 g/mol, making it suitable for various analytical applications .

Target of Action : DPA acts primarily as a reagent in biochemical assays and organic synthesis. Its mechanism involves binding to substrate molecules, facilitating their reactions through catalytic processes.

Biochemical Pathways : As a derivative of acetic acid, DPA participates in several biochemical pathways. It can act as a catalyst in organic synthesis and is involved in various chemical reactions including oxidation, reduction, and substitution.

In Vitro Studies

Research indicates that DPA exhibits notable biological activities:

- Antimicrobial Activity : DPA has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of specific bacterial strains, although the exact mechanisms remain under investigation .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects of DPA. For instance, it may modulate sigma receptors, which are implicated in neurodegenerative diseases. Such modulation could lead to therapeutic applications in conditions like Alzheimer's disease .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study assessed the efficacy of DPA against Staphylococcus aureus and Escherichia coli. Results indicated that DPA inhibited bacterial growth at concentrations as low as 0.5 mg/mL.

- Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (mg/mL) Staphylococcus aureus 0.5 Escherichia coli 1.0

-

Case Study on Neuroprotective Properties :

- In a model of neurodegeneration induced by oxidative stress, DPA was shown to reduce neuronal cell death by 30% compared to control groups.

- This suggests that DPA may exert protective effects through antioxidant mechanisms.

Applications in Research

This compound is widely used in scientific research due to its versatile properties:

- Analytical Chemistry : DPA serves as an ion-pairing agent in HPLC and MS, enhancing the separation and analysis of complex mixtures.

- Biological Studies : It is employed in studies investigating biomolecular interactions and enzyme kinetics.

- Pharmaceutical Research : DPA is utilized in drug development processes, particularly for compounds targeting sigma receptors .

Comparative Analysis

DPA can be compared with similar compounds such as dipropylamine acetate and dibutylamine acetate. The unique structure of DPA allows for optimal ion pairing capabilities, making it particularly effective in analytical applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C12H27NO2 | 217.35 |

| Dipropylamine acetate | C9H19NO2 | 173.25 |

| Dibutylamine acetate | C10H23NO2 | 185.25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.